An In-depth Technical Guide to p-(Diacetoxyiodo)-toluene (CAS 16308-16-0)
An In-depth Technical Guide to p-(Diacetoxyiodo)-toluene (CAS 16308-16-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of p-(Diacetoxyiodo)-toluene, a versatile hypervalent iodine(III) reagent. It delves into its chemical properties, synthesis, and applications in modern organic chemistry, with a focus on providing practical insights for laboratory use.
Introduction to Hypervalent Iodine(III) Reagents
Hypervalent iodine compounds are powerful yet mild oxidizing agents that have become indispensable tools in organic synthesis.[1] Unlike many heavy-metal-based oxidants, they are favored for their low toxicity, high stability, and environmental compatibility.[2] Among these, (diacetoxyiodo)arenes are a prominent class, with p-(Diacetoxyiodo)-toluene being a key representative. These reagents, often referred to as iodanes, feature an iodine atom in a +3 oxidation state.[3] Their unique reactivity stems from the electrophilic nature of the iodine center and the ability of the acetate groups to act as leaving groups, facilitating a wide range of oxidative transformations.
Core Properties of p-(Diacetoxyiodo)-toluene
p-(Diacetoxyiodo)-toluene, also known as 1-(diacetoxyiodo)-4-methylbenzene, is a white, solid compound that serves as a versatile reagent in numerous chemical reactions.[4] Its structure features a central iodine(III) atom bonded to a p-tolyl group and two acetate ligands.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of p-(Diacetoxyiodo)-toluene is presented below.
| Property | Value | Reference |
| CAS Number | 16308-16-0 | [4] |
| Molecular Formula | C₁₁H₁₃IO₄ | [4] |
| Molecular Weight | 336.125 g/mol | [4] |
| Appearance | White solid | [4] |
| Melting Point | 106–108 °C | [5] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.97 (d, J = 8.6 Hz, 2H), 7.29 (d, J = 8.6 Hz, 2H), 2.42 (s, 3H), 2.01 (s, 6H) | [5] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 176.19, 142.50, 134.82, 131.58, 118.14, 21.37, 20.21 | [5] |
The presence of the electron-donating methyl group on the aromatic ring subtly influences the reactivity of p-(Diacetoxyiodo)-toluene compared to its parent compound, (diacetoxyiodo)benzene (PIDA).
Synthesis of p-(Diacetoxyiodo)-toluene
The synthesis of p-(Diacetoxyiodo)-toluene is typically achieved through the oxidation of 4-iodotoluene. Several effective methods have been developed, offering procedural flexibility for different laboratory settings. A common and efficient method involves the use of potassium peroxodisulfate as the oxidant in acetic acid.[5]
Synthesis Workflow
Experimental Protocol
A representative procedure for the synthesis of p-(Diacetoxyiodo)-toluene is as follows:
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To a stirred solution of 4-iodotoluene in glacial acetic acid, add potassium peroxodisulfate.
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Add a catalytic amount of concentrated sulfuric acid to the mixture.
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Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
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Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
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The crude product is washed with water and can be purified by recrystallization to afford p-(Diacetoxyiodo)-toluene as a white solid.[5]
This method is advantageous due to its operational simplicity, the use of a readily available and safe oxidant, and the high yields typically obtained.[5]
Applications in Organic Synthesis
p-(Diacetoxyiodo)-toluene is a versatile oxidizing agent capable of mediating a wide array of chemical transformations. Its applications are largely analogous to those of (diacetoxyiodo)benzene and include, but are not limited to, the oxidation of alcohols, the functionalization of ketones, and the construction of heterocyclic systems.[6]
Oxidative Cyclization: A Case Study
A key application of (diacetoxyiodo)arenes is in promoting oxidative cyclization reactions. For instance, they can be used in the synthesis of oxazoles from propargylamides. This transformation highlights the ability of p-(Diacetoxyiodo)-toluene to facilitate the formation of carbon-heteroatom bonds under mild conditions.
In this type of reaction, p-(Diacetoxyiodo)-toluene activates the substrate, enabling a nucleophilic attack that leads to the formation of the heterocyclic ring.[7] The choice of a (diacetoxyiodo)arene as the oxidant is crucial for the efficiency and selectivity of such transformations.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling p-(Diacetoxyiodo)-toluene.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.[9] After handling, wash hands thoroughly.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from heat, sparks, and open flames.[10] It should be stored separately from incompatible materials such as strong oxidizing agents.[11]
-
Spills: In case of a spill, eliminate all ignition sources. Absorb the material with an inert substance and dispose of it according to local regulations.[11]
Conclusion
p-(Diacetoxyiodo)-toluene is a valuable and versatile hypervalent iodine(III) reagent with a broad range of applications in organic synthesis. Its stability, ease of handling, and selective oxidizing capabilities make it an attractive alternative to many metal-based reagents. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this powerful synthetic tool.
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